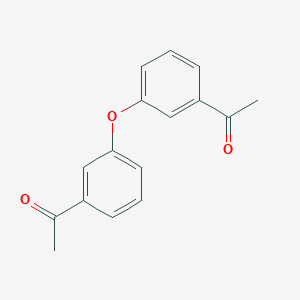
3,3'-Diacetyldiphenyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Diacetyldiphenyl Ether is an organic compound with the molecular formula C16H14O3 It is a derivative of diphenyl ether, characterized by the presence of acetyl groups at the 3 and 3’ positions on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diacetyldiphenyl Ether typically involves the acetylation of diphenyl ether. One common method is the Friedel-Crafts acylation, where diphenyl ether reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H5-O-C6H5+2CH3COClAlCl3C6H4(COCH3)-O-C6H4(COCH3)+2HCl
Industrial Production Methods: Industrial production of 3,3’-Diacetyldiphenyl Ether may involve similar acetylation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Diacetyldiphenyl Ether can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The acetyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3,3’-Dicarboxydiphenyl Ether.
Reduction: 3,3’-Di(hydroxyethyl)diphenyl Ether.
Substitution: 3,3’-Dinitrodiphenyl Ether or 3,3’-Dihalodiphenyl Ether.
Scientific Research Applications
3,3’-Diacetyldiphenyl Ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 3,3’-Diacetyldiphenyl Ether depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The acetyl groups can influence the compound’s ability to penetrate cell membranes and interact with intracellular components. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
Diphenyl Ether: The parent compound, lacking the acetyl groups.
3,3’-Dinitrodiphenyl Ether: A derivative with nitro groups instead of acetyl groups.
3,3’-Dihydroxydiphenyl Ether: A derivative with hydroxyl groups instead of acetyl groups.
Comparison: 3,3’-Diacetyldiphenyl Ether is unique due to the presence of acetyl groups, which can significantly alter its chemical reactivity and physical properties compared to its analogs. For example, the acetyl groups can enhance its solubility in organic solvents and its ability to participate in specific chemical reactions, such as nucleophilic acyl substitution.
Properties
Molecular Formula |
C16H14O3 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
1-[3-(3-acetylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C16H14O3/c1-11(17)13-5-3-7-15(9-13)19-16-8-4-6-14(10-16)12(2)18/h3-10H,1-2H3 |
InChI Key |
NOPHAWSRXPXHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=CC=CC(=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


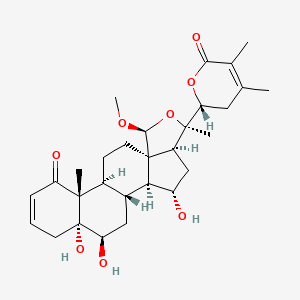


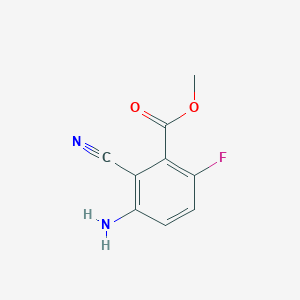
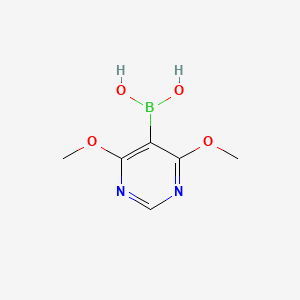
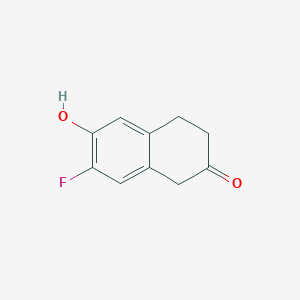
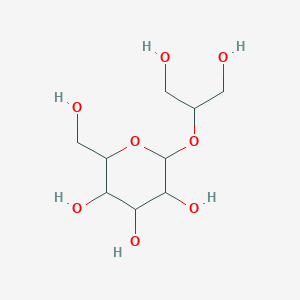
![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)

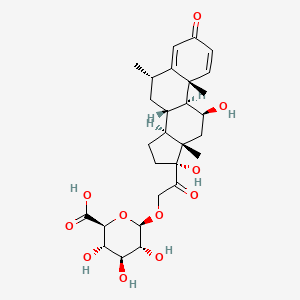

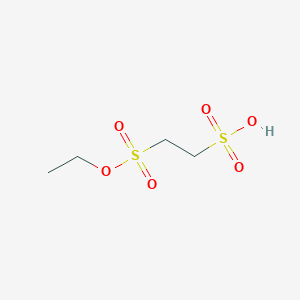
![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)
